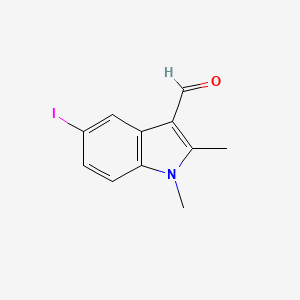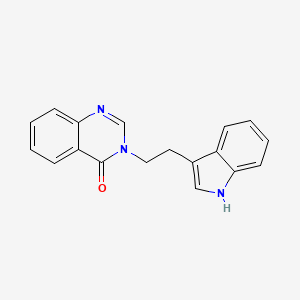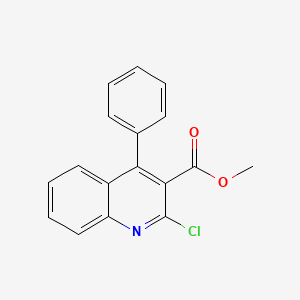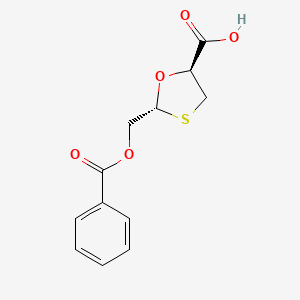
5-Iodo-1,2-dimethyl-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-1,2-dimethyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.
Vorbereitungsmethoden
The synthesis of 5-Iodo-1,2-dimethyl-1H-indole-3-carbaldehyde typically involves several steps:
Starting Materials: The synthesis begins with commercially available indole derivatives.
Methylation: The methyl groups are introduced using methylating agents such as methyl iodide in the presence of a base.
Formylation: The formyl group at the 3rd position is introduced using formylating agents like Vilsmeier-Haack reagent.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Analyse Chemischer Reaktionen
5-Iodo-1,2-dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions include carboxylic acids, alcohols, and substituted indoles .
Wissenschaftliche Forschungsanwendungen
5-Iodo-1,2-dimethyl-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and material science.
Biology: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties. This compound can be used to study these effects in various biological systems.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 5-Iodo-1,2-dimethyl-1H-indole-3-carbaldehyde exerts its effects is primarily through its interactions with biological molecules. The indole ring can interact with various enzymes and receptors, modulating their activity. The iodine atom and aldehyde group can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Compared to other indole derivatives, 5-Iodo-1,2-dimethyl-1H-indole-3-carbaldehyde is unique due to the presence of the iodine atom and the specific positioning of the methyl groups. Similar compounds include:
5-Iodo-1H-indole-3-carbaldehyde: Lacks the methyl groups, which can influence its reactivity and biological activity.
1,2-Dimethyl-1H-indole-3-carbaldehyde:
5-Methoxy-1H-indole-3-carbaldehyde: Contains a methoxy group instead of an iodine atom, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C11H10INO |
|---|---|
Molekulargewicht |
299.11 g/mol |
IUPAC-Name |
5-iodo-1,2-dimethylindole-3-carbaldehyde |
InChI |
InChI=1S/C11H10INO/c1-7-10(6-14)9-5-8(12)3-4-11(9)13(7)2/h3-6H,1-2H3 |
InChI-Schlüssel |
ZGNXPUCHVFEJCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)I)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11837124.png)

![8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B11837141.png)






![4(3H)-Quinazolinone, 6-[5-[[[2-(methylsulfonyl)ethyl]imino]methyl]-2-furanyl]-](/img/structure/B11837190.png)
![N,N-Dimethyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine](/img/structure/B11837193.png)



